molecular formula C13H9F12NO2 B4177876 2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)

2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)

Cat. No. B4177876
M. Wt: 439.20 g/mol
InChI Key: KISCZFGJYHNLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol), commonly known as MPHP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the cathinone family of compounds and has been studied for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of MPHP is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in increased levels of these neurotransmitters, leading to the analgesic and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
MPHP has been shown to have significant effects on the central nervous system, including increased locomotor activity and altered behavior in animal models. It has also been shown to have analgesic and anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

MPHP has several advantages for use in laboratory experiments, including its ease of synthesis and its relatively low cost. However, it also has several limitations, including its potential for abuse and its potential toxic effects on the central nervous system.

Future Directions

There are several potential future directions for the study of MPHP, including its potential for the development of new pain medications and its potential applications in forensic science. Further research is needed to fully understand the mechanism of action of the compound and to determine its potential therapeutic applications. Additionally, more research is needed to determine the potential risks associated with the use of MPHP, particularly in humans.

Scientific Research Applications

MPHP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-(methylamino)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F12NO2/c1-26-7-3-2-5(8(27,10(14,15)16)11(17,18)19)4-6(7)9(28,12(20,21)22)13(23,24)25/h2-4,26-28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISCZFGJYHNLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F12NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[4-(Methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)
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2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)
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2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)
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2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)
Reactant of Route 5
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2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)
Reactant of Route 6
2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)

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